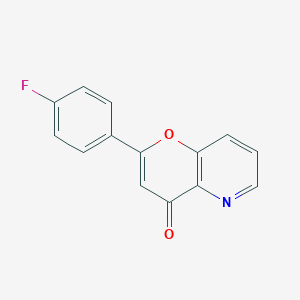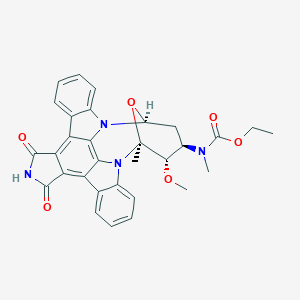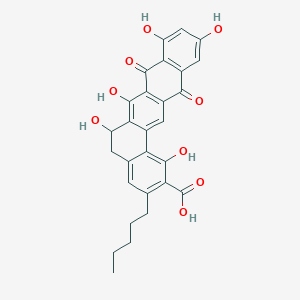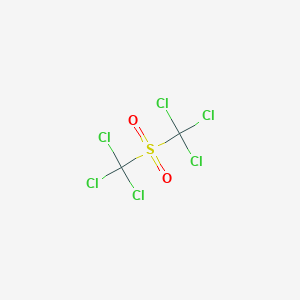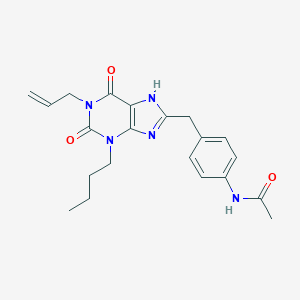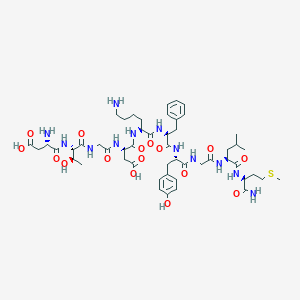![molecular formula C11H14N4O3 B130928 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 149519-40-4](/img/structure/B130928.png)
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is a nucleoside analogue that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of DNA synthesis. This compound is incorporated into the DNA molecule during replication, which leads to the termination of DNA synthesis and the inhibition of cell growth.
Biochemical and Physiological Effects:
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one in lab experiments include its ability to inhibit DNA synthesis and its potential applications in the fields of medicine and biotechnology. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one. One potential direction is the development of new methods for synthesizing this compound, which could lead to the development of new analogues with improved properties. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound, which could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one involves several steps, including the protection of the hydroxyl group, the formation of the pyrimidine ring, and the deprotection of the hydroxyl group. One of the most commonly used methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring.
Aplicaciones Científicas De Investigación
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis. Additionally, this compound has also been studied for its antiviral properties, as it has been shown to inhibit the replication of certain viruses.
Propiedades
Número CAS |
149519-40-4 |
|---|---|
Nombre del producto |
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one |
Fórmula molecular |
C11H14N4O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O3/c12-11-13-9-8(10(17)14-11)1-2-15(9)6-3-7(4-16)18-5-6/h1-2,6-7,16H,3-5H2,(H3,12,13,14,17)/t6-,7-/m1/s1 |
Clave InChI |
QZBNVAJLJXORST-RNFRBKRXSA-N |
SMILES isomérico |
C1[C@H](CO[C@H]1CO)N2C=CC3=C2NC(=NC3=O)N |
SMILES |
C1C(COC1CO)N2C=CC3=C2N=C(NC3=O)N |
SMILES canónico |
C1C(COC1CO)N2C=CC3=C2NC(=NC3=O)N |
Sinónimos |
carbocyclic 3'-oxa-2',3'-dideoxy-7-deazaguanosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



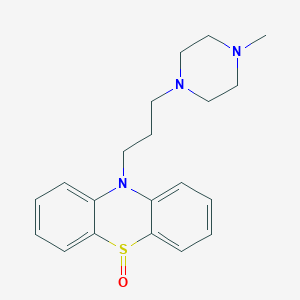
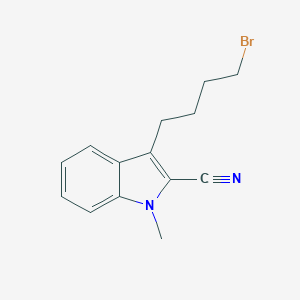
![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
